molecular formula C31H45N7O7 B040271 Angiotensine I/II (3-7) CAS No. 122483-84-5

Angiotensine I/II (3-7)

Numéro de catalogue: B040271
Numéro CAS: 122483-84-5
Poids moléculaire: 627.7 g/mol
Clé InChI: DUEUCUPESSMDMI-VVKHCXNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Angiotensin I/II (3-7), also known as Angiotensin I/II (3-7), is a useful research compound. Its molecular formula is C31H45N7O7 and its molecular weight is 627.7 g/mol. The purity is usually 95%.
The exact mass of the compound Angiotensin I/II (3-7) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Angiotensins - Angiotensin II - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Angiotensin I/II (3-7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I/II (3-7) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pathogenèse des Maladies Cardiovasculaires

La nature multiforme du SRA le rend polyvalent en raison de son implication dans la pathogenèse des maladies cardiovasculaires . Le SRA joue de nombreux rôles physiologiques, notamment le maintien de l'homéostasie cardiovasculaire, un réseau de voies de signalisation intracellulaires et divers processus par des mécanismes endocriniens, paracrines et autocrines .

Traitement de l'Hypertension

Les inhibiteurs de la néprilysine du récepteur de l'angiotensine (ARNIs) sont une nouvelle classe d'agents cardiovasculaires caractérisés par leur double action sur les principaux régulateurs du système cardiovasculaire . Des preuves suggèrent que le sacubitril/valsartan, un ARNI, est supérieur aux bloqueurs classiques du SRA pour abaisser la tension artérielle chez les patients hypertendus .

Traitement de l'Insuffisance Cardiaque

Les ARNIs ont été positionnés comme un traitement de première intention chez les patients atteints d'insuffisance cardiaque, en particulier avec une fraction d'éjection réduite . Ils ont une double action sur les principaux régulateurs du système cardiovasculaire, notamment le système rénine-angiotensine (SRA) et le système des peptides natriurétiques (PN) .

Amélioration du Contrôle Glycémique

Des essais cliniques du sacubitril/valsartan suggèrent que les ARNIs peuvent apporter des avantages cliniques supplémentaires indépendamment de leur objectif initial, y compris l'amélioration du contrôle glycémique chez les patients atteints d'insuffisance cardiaque .

Traitement de l'Insuffisance Rénale

Les ARNIs ont montré un potentiel dans le traitement de l'insuffisance rénale chez les patients atteints d'insuffisance cardiaque . Comprendre les mécanismes d'action potentiels des ARNIs permettra d'interpréter la pertinence de leurs avantages supplémentaires au-delà de l'abaissement de la tension artérielle en cas d'hypertension .

Mécanisme D'action

Target of Action

Angiotensin I/II (3-7) primarily targets the Renin-Angiotensin-Aldosterone System (RAAS) . The key molecule in this system is Angiotensin II (Ang II) , which plays a crucial role in maintaining blood pressure and fluid homeostasis . Ang II acts on the adrenal cortex, triggering it to release aldosterone , a hormone that prompts the kidneys to retain sodium and lose potassium .

Mode of Action

Angiotensin I/II (3-7) interacts with its targets through a series of biochemical reactions. As part of the RAAS, Ang II raises blood pressure through vasoconstriction , increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion .

Biochemical Pathways

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary pathway affected by Angiotensin I/II (3-7). In the classical RAAS, the enzyme renin cleaves its substrate angiotensinogen forming the decapeptide angiotensin I. This is then cleaved by angiotensin-converting enzyme (ACE) to produce Ang II, a key player of this system . Ang II activates its AT1 receptor (AT1R), which mediates the majority of the known actions of Ang II in the kidney, including vasoconstriction, renal sodium reabsorption, and aldosterone secretion .

Result of Action

The primary result of Angiotensin I/II (3-7) action is the increase in blood pressure . This is achieved through vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively lead to an increase in blood volume and pressure .

Action Environment

The action of Angiotensin I/II (3-7) can be influenced by various environmental factors. For instance, in the intensive care unit (ICU), Ang II has been used as a potential vasopressor drug for vasodilatory hypotension and/or shock . The efficacy and stability of Angiotensin I/II (3-7) can be affected by the patient’s health status, the presence of other medications, and the specific physiological environment within the body.

Orientations Futures

The future directions of research on Angiotensin I/II (3-7) are vast. There is ongoing research into the roles of different angiotensin peptides in various physiological and pathological processes . This includes the development of new therapeutic strategies targeting the renin-angiotensin system .

Analyse Biochimique

Biochemical Properties

Angiotensin I/II (3-7) interacts with various enzymes and proteins. One of the key enzymes it interacts with is angiotensin-converting enzyme 2 (ACE2), which efficiently hydrolyzes the potent vasoconstrictor angiotensin II to angiotensin (1–7) . This interaction has changed our overall perspective about the classical view of the renin angiotensin system in the regulation of hypertension and heart and renal function .

Cellular Effects

Angiotensin I/II (3-7) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The product’s role in the regulation of blood pressure by the renin-angiotensin system (RAS) is particularly noteworthy .

Molecular Mechanism

At the molecular level, Angiotensin I/II (3-7) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, ACE2 is a type I integral membrane protein that functions as a carboxypeptidase, cleaving a single hydrophobic/basic residue from the COOH-terminus of its substrates .

Metabolic Pathways

Angiotensin I/II (3-7) is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The product’s interaction with ACE2, for instance, plays a crucial role in the renin-angiotensin system .

Transport and Distribution

The transport and distribution of Angiotensin I/II (3-7) within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is known that the product can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUCUPESSMDMI-VVKHCXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924182
Record name N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-84-5
Record name Angiotensin II (3-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angiotensin I/II (3-7)
Reactant of Route 2
Reactant of Route 2
Angiotensin I/II (3-7)
Reactant of Route 3
Reactant of Route 3
Angiotensin I/II (3-7)
Reactant of Route 4
Angiotensin I/II (3-7)
Reactant of Route 5
Angiotensin I/II (3-7)
Reactant of Route 6
Angiotensin I/II (3-7)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.